molecular formula C14H14N2O2S B2616134 N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide CAS No. 898348-36-2

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2616134
CAS No.: 898348-36-2
M. Wt: 274.34
InChI Key: DDIGHZVGDNQQQE-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is an organic compound that features a thiophene ring and a p-tolyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(thiophen-2-ylmethyl)-N2-(m-tolyl)oxalamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    N1-(thiophen-2-ylmethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both a thiophene ring and a p-tolyl group, which can impart specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-14(18)13(17)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGHZVGDNQQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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